Product packaging for 2-(4-Bromophenoxy)isoindoline-1,3-dione(Cat. No.:)

2-(4-Bromophenoxy)isoindoline-1,3-dione

Cat. No.: B13018183
M. Wt: 318.12 g/mol
InChI Key: JPJZHIOTKMCFPQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)isoindoline-1,3-dione is a synthetic small molecule belonging to the class of isoindoline-1,3-dione (phthalimide) derivatives. This scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and presence in several therapeutic agents. The compound features a 4-bromophenoxy substituent, a modification designed to potentially enhance its bioactivity and binding affinity in biological systems. The bromine atom can be leveraged for further synthetic elaboration via cross-coupling reactions, making this compound a valuable building block for creating more complex chemical libraries. The core phthalimide structure is associated with a range of pharmacological activities. Research on analogous compounds has demonstrated significant antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus , with some derivatives showing efficacy comparable to standard antibiotics . Furthermore, other phthalimide derivatives have shown promising anticancer activity and analgesic effects in pre-clinical studies, at times exceeding the potency of reference drugs . Recent studies also highlight isoindoline-1,3-dione derivatives as prototypes for anticonvulsant drug discovery , indicating the broad therapeutic potential of this chemical class . The mechanism of action for phthalimide derivatives is often multi-target in nature and can include enzyme inhibition and interaction with various cellular receptors. As a research chemical, this compound is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8BrNO3 B13018183 2-(4-Bromophenoxy)isoindoline-1,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12 g/mol

IUPAC Name

2-(4-bromophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C14H8BrNO3/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H

InChI Key

JPJZHIOTKMCFPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

Synthetic Strategies for the Preparation of 2 4 Bromophenoxy Isoindoline 1,3 Dione

Classic Phthalimide (B116566) Synthesis Routes Adapted for Phenoxy Substitution

Traditional methods for synthesizing phthalimides have been adapted to accommodate the introduction of a phenoxy group at the nitrogen atom. These adaptations primarily involve the reaction of a phthalic anhydride (B1165640) precursor with a suitable phenoxy-containing nucleophile or the modification of established named reactions to favor N-O bond formation.

Condensation Reactions with Phthalic Anhydride and Substituted Amines/Phenols

The most fundamental approach to phthalimide synthesis is the condensation of phthalic anhydride with a primary amine. researchgate.netnih.gov For the synthesis of 2-(4-Bromophenoxy)isoindoline-1,3-dione, this would conceptually involve the reaction of phthalic anhydride with 4-bromophenoxyamine. The reaction typically proceeds by heating the two reagents, often in a solvent like glacial acetic acid or by solvent-free fusion, to form the cyclic imide via a phthalamic acid intermediate. researchgate.net

However, the direct condensation with a substituted phenol (B47542) like 4-bromophenol (B116583) is not a standard method for creating the N-O linkage. A more viable classical approach involves the reaction of N-hydroxyphthalimide with a reactive derivative of 4-bromophenol or by activating the N-hydroxyphthalimide itself.

A highly effective and widely used method for this transformation is the Mitsunobu reaction . organic-chemistry.orgwikipedia.orgyoutube.com This reaction allows for the condensation of an alcohol (in this case, 4-bromophenol) with a nucleophile (N-hydroxyphthalimide) under mild conditions. The reaction is facilitated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com The phosphine and azodicarboxylate activate the hydroxyl group of the phenol, allowing for nucleophilic attack by the N-hydroxyphthalimide, resulting in the formation of the desired N-O-Aryl bond and water as a byproduct. youtube.com The reaction generally proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for a phenol. organic-chemistry.org

A typical protocol involves dissolving N-hydroxyphthalimide, 4-bromophenol, and triphenylphosphine in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of DEAD or DIAD at a reduced temperature. wikipedia.org

Table 1: Representative Conditions for Mitsunobu Reaction

Reactant 1 Reactant 2 Reagents Solvent Temperature

This table is a representation of typical conditions and may require optimization for the specific synthesis of this compound.

The success of the Mitsunobu reaction is dependent on the acidity of the nucleophile; N-hydroxyphthalimide is sufficiently acidic (pKa ≈ 6-7) for this reaction to proceed effectively. wikipedia.org This method is particularly valuable as it avoids the harsh conditions associated with some other condensation reactions.

Gabriel Synthesis Modifications for N-Aryloxyphthalimides

The Gabriel synthesis is a cornerstone method for preparing primary amines by the N-alkylation of potassium phthalimide. organic-chemistry.org While its primary application is for forming N-C bonds, the underlying principle of using a phthalimide anion as a nucleophile can be conceptually extended.

For the synthesis of an N-aryloxyphthalimide, a direct SₙAr reaction between potassium phthalimide and an activated aryl halide (e.g., 4-bromofluorobenzene) is generally not feasible for forming an N-O bond. Instead, a modified approach would be required. One theoretical adaptation could involve the reaction of potassium phthalimide with a suitable electrophilic oxygen source that already bears the 4-bromophenyl group. However, such reagents are not common.

A more practical adaptation involves using N-hydroxyphthalimide as the starting material, which can be deprotonated to form a potent oxygen-centered nucleophile. This anion can then, in principle, react with an activated aryl halide. This pathway, however, more closely resembles the catalyst-mediated approaches discussed in the following section.

Development of Novel and Efficient Synthetic Methodologies

Modern synthetic chemistry has introduced more efficient and versatile methods for forming challenging bonds, such as the N-O-Aryl linkage in this compound. These often rely on metal catalysis or advanced reagents.

Catalyst-Mediated Approaches (e.g., CuBr-catalyzed reactions, Green Catalysis)

Copper-catalyzed cross-coupling reactions are powerful tools for forming C-O, C-N, and C-S bonds. The Ullmann condensation , a copper-promoted reaction, is historically used to synthesize diaryl ethers from an aryl halide and a phenol. mdpi.comorganic-chemistry.org This methodology can be adapted for the N-O arylation of N-hydroxyphthalimide.

In this context, N-hydroxyphthalimide would react with an aryl halide, such as 1-bromo-4-iodobenzene (B50087) or di-bromo-benzene, in the presence of a copper catalyst. nsf.gov Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. mdpi.com However, modern protocols utilize catalytic amounts of copper salts (e.g., CuI, CuBr) with ligands like 1,10-phenanthroline (B135089) or diamines, which allow the reaction to proceed under milder conditions. mdpi.comnsf.gov The reaction typically requires a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the N-hydroxyphthalimide. mdpi.com

Table 2: Representative Conditions for Copper-Catalyzed N-O Arylation

N-Source Aryl Halide Catalyst Ligand (optional) Base Solvent

This table represents typical conditions for Ullmann-type C-O bond formation, which can be adapted for the target synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. nih.gov The synthesis of N-substituted phthalimides has been shown to be amenable to microwave assistance. nih.gov

For the synthesis of this compound, a microwave-assisted Mitsunobu or Ullmann-type reaction could be envisioned. The rapid heating provided by microwaves could potentially reduce reaction times from hours to minutes and may improve the efficiency of the coupling, especially for less reactive substrates.

Solvent-Free and Green Chemistry Approaches

Green chemistry principles encourage the reduction or elimination of hazardous solvents. Solvent-free, or "dry," reaction conditions have been successfully applied to the synthesis of phthalimide derivatives, often involving the grinding or melting of reactants together, sometimes with a solid support or catalyst. researchgate.net

A solvent-free condensation of phthalic anhydride and 4-bromophenoxyamine, if the amine is available and stable, could be performed by heating the neat mixture. Similarly, adaptations of the catalyst-mediated approaches could be developed under solvent-free or green solvent (e.g., water, deep eutectic solvents) conditions, aligning with modern standards for environmentally benign synthesis. mdpi.com For instance, Ullmann-type C-O bond formations have been successfully carried out in deep eutectic solvents, which are biodegradable and can be recycled. mdpi.com

Regioselectivity and Stereoselectivity in the Synthesis of Related Brominated Phenoxy-Substituted Isoindoline-1,3-diones

Regioselectivity:

The concept of regioselectivity becomes pertinent when unsymmetrically substituted phthalic anhydrides are used as starting materials. For the synthesis of the title compound from standard phthalic anhydride, regioselectivity is not a concern as the anhydride is symmetrical. However, if a substituted phthalic anhydride, such as 4-bromophthalic anhydride, were to react with a substituted phenoxyamine, the orientation of the incoming amine relative to the substituent on the phthalic ring would lead to the formation of regioisomers. google.comnih.gov

For instance, the reaction of 4-nitrophthalic anhydride with p-aminoacetophenone results in a specific regioisomer, 2-(4-acetylphenyl)-4-nitro-isoindole-1,3-dione, demonstrating the influence of electronic and steric factors on the reaction's outcome. ekb.eg The control of regioselectivity is a significant challenge in the synthesis of more complex isoindoline-1,3-dione derivatives and often requires careful selection of reaction conditions and catalysts.

Stereoselectivity:

Stereoselectivity is not a factor in the synthesis of this compound as the molecule does not possess any chiral centers. However, in the synthesis of more complex isoindoline-1,3-dione derivatives that do contain stereocenters, controlling the stereochemical outcome is crucial. For example, the synthesis of certain isoindoline-1,3-dione-based compounds with chiral side chains can lead to the formation of enantiomers or diastereomers. mdpi.com In such cases, stereoselective synthetic methods, such as the use of chiral auxiliaries or catalysts, would be necessary to obtain the desired stereoisomer.

Isolation and Purification Techniques for the Compound

Following the synthesis, the isolation and purification of this compound are critical steps to obtain a product of high purity. Common techniques employed for the purification of isoindoline-1,3-dione derivatives include crystallization and column chromatography.

Crystallization:

Crystallization is a widely used method for purifying solid organic compounds. The crude product, after initial workup (which may involve filtering the reaction mixture and washing with water to remove any unreacted starting materials and water-soluble byproducts), can be dissolved in a suitable hot solvent. ekb.egnih.gov Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution.

Ethanol is often a suitable solvent for the recrystallization of phthalimide derivatives. nih.govresearchgate.net The choice of solvent is critical and is determined by the solubility characteristics of the compound and impurities. The process may involve the use of activated carbon to decolorize the solution if colored impurities are present. nih.gov

Table 2: Solvents for Crystallization of Isoindoline-1,3-dione Derivatives

SolventApplicationReference
EthanolRecrystallization of various isoindoline-1,3-dione derivatives. ekb.egnih.govresearchgate.net
Acetone/EthanolUsed in the workup and recrystallization of related compounds. nih.gov
Chloroform/EtherUsed for extraction and subsequent purification steps. google.com

Column Chromatography:

For mixtures that are difficult to separate by crystallization, or for achieving very high purity, column chromatography is a powerful technique. prepchem.com In this method, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel.

An eluent (a solvent or a mixture of solvents) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases, allowing for their separation. The fractions are collected and the solvent is evaporated to yield the purified compound. The choice of eluent system is crucial for effective separation and is often determined by preliminary analysis using thin-layer chromatography (TLC).

Advanced Spectroscopic Characterization and Elucidation of 2 4 Bromophenoxy Isoindoline 1,3 Dione

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Band Assignments

Fourier-transform infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present in 2-(4-Bromophenoxy)isoindoline-1,3-dione. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent parts: the isoindoline-1,3-dione ring, the phenoxy group, and the aromatic systems.

The most prominent features in the FT-IR spectrum of an isoindoline-1,3-dione derivative are the stretching vibrations of the two carbonyl (C=O) groups of the imide ring. acs.orgnih.gov Due to mechanical coupling between the two carbonyls, two distinct absorption bands are typically observed: an asymmetric stretching band at a higher frequency and a symmetric stretching band at a lower frequency. acgpubs.org For N-substituted phthalimides, these bands generally appear in the region of 1780-1700 cm⁻¹. nih.govacgpubs.org The precise positions of these bands can be influenced by the electronic nature of the substituent on the nitrogen atom.

The molecule contains two aromatic rings whose vibrations contribute to the complexity of the FT-IR spectrum. Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹. nih.gov In-plane C=C stretching vibrations of the benzene (B151609) rings typically produce a series of bands in the 1610-1450 cm⁻¹ region.

The phenoxy linkage introduces a strong, characteristic C-O-C stretching vibration. For aryl ethers, the asymmetric stretch is typically found in the 1270-1200 cm⁻¹ region. Furthermore, the carbon-bromine (C-Br) bond of the bromophenoxy group gives rise to a stretching vibration at lower wavenumbers, generally in the 1075-1030 cm⁻¹ range or even lower, depending on the specific molecular environment. mdpi.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchAr-H3100 - 3000Medium-Weak
Asymmetric C=O StretchImide (C=O)~1779 - 1765Strong
Symmetric C=O StretchImide (C=O)~1715 - 1699Strong
Aromatic C=C StretchAr C=C1610 - 1450Medium-Weak
Asymmetric C-O-C StretchAryl Ether (C-O-C)1270 - 1200Strong
C-Br StretchAryl Bromide (C-Br)1075 - 1000Medium-Strong

To achieve a more precise assignment of the observed vibrational bands, experimental FT-IR data are often correlated with theoretical calculations. acs.org Quantum chemical methods, particularly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311), are used to compute the optimized molecular geometry and its corresponding vibrational frequencies. acs.orgsemanticscholar.org

Calculated vibrational wavenumbers are systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are often scaled using empirical scaling factors to improve the correlation with the experimental spectrum. acs.org This combined experimental and theoretical approach allows for a confident and detailed assignment of even minor and overlapping bands in the fingerprint region of the spectrum. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing unambiguous evidence of the atomic arrangement through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei.

The ¹H NMR spectrum of the title compound is defined by the signals from its two distinct aromatic rings.

Isoindoline-1,3-dione Protons: The four protons on the phthalimide (B116566) moiety constitute a symmetric AA'BB' spin system. They typically appear in the most downfield region of the spectrum, from approximately δ 7.8 to 8.0 ppm. These protons usually present as two complex multiplets, each integrating to two protons. rsc.orgresearchgate.net

4-Bromophenoxy Protons: The protons on the 4-bromophenoxy ring also form an AA'BB' system. Due to the strong electronic effects of the oxygen and bromine substituents, these signals are well-resolved and typically appear as two distinct doublets, each integrating to two protons. The protons ortho to the electron-donating phenoxy oxygen are expected to be more shielded (further upfield) compared to the protons ortho to the electron-withdrawing bromine atom.

Table 2: Expected ¹H NMR Data for this compound (in CDCl₃)
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Isoindoline-1,3-dione (H)~7.9 - 8.0m (dd)-2H
Isoindoline-1,3-dione (H)~7.7 - 7.8m (dd)-2H
Ar-H (ortho to Br)~7.6 - 7.7d (AA'BB')~8-92H
Ar-H (ortho to O)~7.3 - 7.4d (AA'BB')~8-92H

Carbonyl Carbons: The two imide carbonyl carbons are the most deshielded, appearing far downfield in the spectrum, typically around δ 165-167 ppm. rsc.orgresearchgate.net

Aromatic Carbons: The ten aromatic carbons produce signals in the δ 115-160 ppm range. The carbon attached to the phenoxy oxygen (C-O) is significantly deshielded and appears at the downfield end of this range. Conversely, the carbon bonded to the bromine atom (C-Br) is found at a more shielded position, typically around δ 122 ppm. rsc.org The quaternary carbons of the phthalimide ring to which the carbonyls are attached are also identifiable in the aromatic region. The remaining aromatic carbons can be assigned based on established substituent effects and comparison with data from similar structures. rsc.orgresearchgate.netchemicalbook.com

Table 3: Expected ¹³C NMR Data for this compound (in CDCl₃)
Carbon AssignmentExpected Chemical Shift (δ, ppm)
Imide C=O~166.0
Ar-C (C-O)~155-158
Ar-C (Phthalimide)~134.5
Ar-C (Phthalimide, Quaternary)~132.0
Ar-C (ortho to Br)~132.5
Ar-C (ortho to O)~128.0
Ar-C (Phthalimide)~124.0
Ar-C (C-Br)~122.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information that allows for a complete structural map.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would be utilized to identify proton-proton coupling networks within the molecule. For the isoindoline-1,3-dione fragment, the aromatic protons would exhibit correlations consistent with an ortho-substituted benzene ring. Similarly, the protons on the 4-bromophenoxy group would show correlations characteristic of a para-substituted benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated aromatic ring. For instance, the proton signals of the isoindoline (B1297411) and bromophenoxy rings would show cross-peaks with their corresponding carbon atoms, confirming their direct attachment.

A hypothetical table of expected 2D NMR correlations is presented below:

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
Protons on Isoindoline RingAdjacent aromatic protons on the same ringDirectly attached aromatic carbonsQuaternary carbons of the isoindoline ring, carbonyl carbons
Protons on Bromophenoxy RingAdjacent aromatic protons on the same ringDirectly attached aromatic carbonsCarbonyl carbons of the isoindoline ring, carbon bearing the bromine atom

Interpretation of Anisotropy Effects and Conformational Preferences from NMR Data

The spatial arrangement of the molecule can be inferred from chemical shift variations and through-space NMR correlations (e.g., NOESY/ROESY). The magnetically anisotropic phthalimide group is expected to exert a significant influence on the chemical shifts of the nearby protons of the 4-bromophenoxy ring. Depending on the preferred conformation around the N-O bond, these protons may experience either shielding or deshielding effects. By analyzing these anisotropic effects, it is possible to deduce the time-averaged conformation of the molecule in solution. For instance, if the bromophenoxy ring is positioned over the face of the isoindoline ring system, its protons would likely be shifted upfield.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₈BrNO₃), HRMS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Elucidation of Fragmentation Pathways

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry would reveal the characteristic fragmentation patterns of the molecule, providing further structural confirmation. Key fragmentation pathways for this compound would likely involve:

Cleavage of the N-O bond: This would be a primary fragmentation pathway, leading to the formation of ions corresponding to the phthalimide radical cation and the 4-bromophenoxy radical.

Loss of CO: The phthalimide moiety is known to undergo sequential loss of carbon monoxide molecules.

Fragmentation of the bromophenoxy ring: This could involve the loss of the bromine atom or the entire C₆H₄BrO fragment.

A proposed fragmentation scheme is outlined in the table below:

Precursor Ion (m/z)FragmentationFragment Ion (m/z)Neutral Loss
[M]⁺Cleavage of N-O bond[C₈H₄NO₂]⁺C₆H₄BrO
[M]⁺Cleavage of C-O bond[C₆H₄BrO]⁺C₈H₄NO₂
[C₈H₄NO₂]⁺Loss of CO[C₇H₄NO]⁺CO
[C₇H₄NO]⁺Loss of CO[C₆H₄N]⁺CO

Comparative Analysis of Experimental and Predicted Spectroscopic Data

A powerful approach in structural elucidation is the comparison of experimentally obtained spectroscopic data with theoretically predicted values. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate NMR chemical shifts, vibrational frequencies, and electronic transition energies. By comparing the experimental ¹H and ¹³C NMR chemical shifts, MS fragmentation patterns, and UV-Vis absorption maxima with the computationally predicted values, a high degree of confidence in the structural assignment can be achieved. Any significant deviations between the experimental and predicted data could indicate interesting electronic or conformational effects that warrant further investigation.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of published scientific literature reveals a notable absence of specific computational and theoretical investigations for the chemical compound This compound . Despite the prevalence of such studies for analogous isoindoline-1,3-dione derivatives, detailed research findings focusing solely on the intricate electronic and structural properties of this specific molecule are not currently available in the public domain.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into molecular characteristics. For many related compounds, researchers have successfully employed these techniques to explore molecular geometry, electronic behavior, and reactivity. researchgate.netnih.govniscpr.res.in However, the specific data required to construct a detailed analysis for this compound, as outlined in the requested scientific article structure, has not been located.

The intended article was to be structured around a comprehensive DFT analysis, including:

Geometry Optimization and Electronic Structure: Determining the most stable three-dimensional conformation, bond lengths, and bond angles.

Frontier Molecular Orbitals (FMO): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. researchgate.nettaylorandfrancis.comyoutube.com

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential to identify regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating orbital interactions, charge delocalization, and hyperconjugation to understand bonding. researchgate.netwisc.eduq-chem.com

Theoretical Spectral Correlation: Calculating theoretical vibrational frequencies and NMR chemical shifts to correlate with experimental spectroscopic data.

Reactivity Descriptors: Using Fukui functions to quantify the reactivity of different atomic sites within the molecule.

While general principles and methodologies for these analyses are well-established for various molecules, including other isoindoline-1,3-diones, the specific calculated values, data tables, and detailed research findings for this compound are not present in the searched academic databases and literature. Such an analysis would require dedicated computational research to be performed specifically on this compound.

Computational and Theoretical Investigations of 2 4 Bromophenoxy Isoindoline 1,3 Dione

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows for the exploration of a compound's conformational landscape, revealing its flexibility, preferred shapes (conformations), and the stability of its interactions with other molecules, such as proteins.

For 2-(4-Bromophenoxy)isoindoline-1,3-dione, an MD simulation would track the motion of each atom based on a defined force field, providing a trajectory of its dynamic behavior. A key application is to assess the stability of a ligand-protein complex. After an initial docking pose is determined, an MD simulation can reveal whether the ligand remains stably bound within the active site or if it dissociates. A primary metric for this is the Root Mean Square Deviation (RMSD) of the protein's backbone atoms over the simulation time. Lower, stable RMSD values suggest the protein-ligand complex is stable, whereas high fluctuations can indicate instability. researchgate.net

In studies of similar isoindoline-1,3-dione derivatives bound to protein targets, MD simulations have been crucial. For instance, simulations of isoindoline-based inhibitors of acetylcholinesterase were used to confirm the stability of the docked complex, ensuring the predicted interactions were maintained in a dynamic environment. nih.gov The analysis of the trajectory can also highlight key amino acid residues that have persistent interactions with the ligand, corroborating the binding mode. researchgate.net

Table 1: Illustrative Metrics from a Hypothetical MD Simulation

Simulation MetricTypical Value Range (Illustrative)Interpretation for Stability
Protein Backbone RMSD1-3 ÅLow and stable values indicate the protein maintains its overall fold with the ligand bound.
Ligand RMSD< 2.5 ÅLow fluctuation suggests the ligand remains in a consistent binding pose within the protein's active site.
Radius of Gyration (Rg)Consistent valuesIndicates the protein-ligand complex remains compact and does not undergo significant unfolding.
Number of H-BondsStable countA consistent number of hydrogen bonds over time points to a durable interaction between the ligand and protein.

Quantum-Chemical Investigations of Reactivity and Stability

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. These methods provide deep insights into molecular stability, reactivity, and other chemical properties by solving approximations of the Schrödinger equation.

For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron. researchgate.net

Other quantum-chemical descriptors can be calculated to further characterize the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.govnih.gov For example, studies on other isoindoline (B1297411) derivatives have used these parameters to predict their reactivity and potential as therapeutic agents, with smaller energy gaps indicating higher reactivity. researchgate.net

Table 2: Illustrative Quantum-Chemical Reactivity Descriptors (DFT)

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Indicates electron-donating ability.
LUMO Energy (ELUMO)-Indicates electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOCorrelates with chemical stability and reactivity.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. By partitioning the crystal electron density, it defines a unique surface for a molecule, which can be color-mapped to highlight different types of close contacts with neighboring molecules.

This analysis generates a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance), where red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. The analysis also produces a 2D "fingerprint plot," which summarizes all intermolecular contacts, with each type of interaction (e.g., H···H, O···H, Br···H) contributing a specific percentage to the total surface area. nih.gov

Table 3: Illustrative Percentage Contributions to the Hirshfeld Surface Based on Related Bromo-Aromatic Compounds

Interaction TypeTypical Contribution (%)Description
H···H35 - 59%Represents the most abundant, though generally weak, van der Waals contacts. nih.govnih.gov
C···H / H···C15 - 22%Indicates C-H···π interactions or other van der Waals contacts involving carbon and hydrogen. nih.gov
O···H / H···O16 - 18%Highlights the presence of hydrogen bonds, typically involving the carbonyl oxygens. nih.goverciyes.edu.tr
Br···H / H···Br10 - 25%Quantifies halogen bonding and other close contacts involving the bromine atom. nih.goverciyes.edu.tr

In Silico Studies of Molecular Recognition with Model Macromolecules

In silico molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another, typically a large macromolecule like a protein. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level, without implying any clinical outcomes.

For this compound, a docking study would involve placing the molecule into the binding site of a model protein. A scoring function then calculates the binding energy (often in kcal/mol), where more negative values suggest a higher binding affinity. brieflands.com The resulting pose reveals potential key interactions, such as hydrogen bonds with polar residues or π-π stacking with aromatic residues. nih.gov

Studies on various isoindoline-1,3-dione derivatives have demonstrated their ability to interact with diverse protein targets. For example, docking studies showed that the phthalimide (B116566) moiety can engage in π-π stacking with tryptophan residues, while the carbonyl groups frequently act as hydrogen bond acceptors. nih.govnih.gov The specific interactions of the 4-bromophenoxy group would depend on the topology of the binding pocket, potentially forming halogen bonds or hydrophobic interactions.

Table 4: Illustrative Molecular Docking Results with a Hypothetical Model Protein

LigandBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
This compound-9.5Tyr158Hydrogen Bond (with C=O)
Phe149π-π Stacking (with isoindoline ring)
Val116Hydrophobic/Halogen Bond (with bromophenoxy group)

Reactivity and Chemical Transformations of 2 4 Bromophenoxy Isoindoline 1,3 Dione

Reactions Involving the Bromine Atom on the Phenoxy Moiety

The aryl bromide functionality is a cornerstone of modern organic synthesis, serving as a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Further Functionalization

The bromine atom of 2-(4-bromophenoxy)isoindoline-1,3-dione is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netchemrxiv.org The reaction is highly versatile and tolerates a broad range of functional groups. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group, depending on the boronic acid used. This strategy has been successfully employed for the arylation of similar brominated pyrimidine (B1678525) derivatives. mdpi.com

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterConditionPurpose
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sourcesFacilitates the catalytic cycle
Ligand PPh₃, XPhos, SPhosStabilizes the palladium catalyst and modulates its reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent and neutralizes the HX byproduct
Solvent Toluene, Dioxane, DMF, often with waterSolubilizes reactants and facilitates the reaction
Temperature Room temperature to refluxDepends on the reactivity of the substrates

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgnih.gov It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.org This reaction would introduce an alkynyl substituent at the 4-position of the phenoxy ring, leading to the formation of 2-(4-alkynylphenoxy)isoindoline-1,3-dione derivatives. The Sonogashira reaction is known to proceed under mild conditions. wikipedia.org

Interactive Data Table: General Conditions for Sonogashira Coupling of Aryl Bromides

ParameterConditionPurpose
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂The primary palladium catalyst
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate
Base Et₃N, i-Pr₂NHActs as a base and often as a solvent
Solvent THF, DMFTo dissolve the reactants
Temperature Room temperature to moderate heatingDepends on substrate reactivity

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgnih.gov It involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgyoutube.com This reaction would allow for the introduction of a variety of amino groups in place of the bromine atom on the phenoxy moiety of the title compound, yielding a range of N-substituted aniline (B41778) derivatives. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination and has been the subject of extensive development. youtube.com

Interactive Data Table: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterConditionPurpose
Catalyst Pd(OAc)₂, Pd₂(dba)₃Palladium source
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BrettPhos)Promotes oxidative addition and reductive elimination steps
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine and facilitates catalyst regeneration
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are typically used
Temperature Room temperature to elevated temperaturesDepends on the specific substrates and catalyst system

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another potential pathway for the functionalization of the bromophenyl group. wikipedia.org In contrast to electrophilic aromatic substitution, SNAr reactions are favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The isoindoline-1,3-dione moiety can be considered as an electron-withdrawing group, which might activate the para-bromo position towards nucleophilic attack.

For a successful SNAr reaction, a strong nucleophile, such as an alkoxide, thiolate, or amine, would attack the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent departure of the bromide ion would yield the substituted product. The feasibility of this reaction on this compound would depend on the electron-withdrawing strength of the N-phenoxyisoindoline-1,3-dione substituent and the reactivity of the chosen nucleophile. In some cases, SNAr reactions on pyridinium (B92312) ions have shown that the mechanism can be complex, involving rate-determining deprotonation of the intermediate. nih.gov

Transformations of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione (or phthalimide) core is a robust functional group, but it can undergo several transformations, primarily involving the carbonyl groups and the imide ring itself.

Reactions at the Imide Carbonyl Groups

The carbonyl groups of the imide are less electrophilic than those of acid chlorides or anhydrides but can still be attacked by strong nucleophiles. youtube.comyoutube.com Reactions with powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the reduction of the carbonyl groups. The course of the reaction could potentially lead to the formation of the corresponding diamine after complete reduction. Grignard reagents can also add to the carbonyl groups of phthalimides, leading to the formation of hydroxylactams. researchgate.net

Ring-Opening and Ring-Closing Reactions

The most common reaction of the isoindoline-1,3-dione ring is its cleavage by nucleophiles. Hydrazine (B178648) is frequently used in the well-known Gabriel synthesis to release a primary amine from an N-alkylphthalimide. nih.gov In the case of this compound, treatment with hydrazine would be expected to cleave the imide ring, releasing 4-bromophenoxyamine and forming phthalhydrazide (B32825) as a byproduct. This reaction provides a route to substituted O-aryl hydroxylamines. Other strong nucleophiles, such as primary amines or hydroxide (B78521) ions, can also induce the ring-opening of the phthalimide (B116566) moiety, typically yielding a phthalamic acid derivative. mdpi.com

Derivatization Strategies to Explore Structure-Reactivity Relationships

The chemical reactivity of this compound makes it an excellent starting material for the generation of compound libraries to investigate structure-reactivity and structure-property relationships. By systematically varying the substituents at the 4-position of the phenoxy ring through the cross-coupling reactions described in section 6.1.1, a wide range of analogs with different electronic and steric properties can be synthesized. researchgate.netresearchgate.netmdpi.com

For instance, a library of compounds can be generated by performing Suzuki-Miyaura couplings with a diverse set of arylboronic acids. The resulting biaryl derivatives can then be evaluated for their physical, chemical, or biological properties. Similarly, Sonogashira and Buchwald-Hartwig reactions can be used to introduce alkynyl and amino functionalities, respectively, further expanding the chemical space.

Mechanistic Studies of Key Reaction Pathways

Detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature. However, by examining the reactivity of the broader class of N-aryloxyphthalimides and related compounds, plausible reaction pathways can be inferred. The primary sites of reactivity are the electrophilic carbonyl groups of the phthalimide, the relatively weak N-O bond, and the carbon-bromine bond on the phenyl ring.

A key reaction pathway for related N-alkoxyphthalimides involves the cleavage of the N-O bond. researchgate.net This cleavage can be initiated by nucleophiles, radicals, or through electrochemical processes. In the case of this compound, a nucleophilic attack would likely target one of the carbonyl carbons, which could potentially lead to ring-opening of the phthalimide structure.

However, the most significant pathway from a mechanistic standpoint is the homolytic or heterolytic cleavage of the N-O bond. Homolytic cleavage would generate a phenoxy radical and a phthalimidyl radical. The stability of these radical intermediates would be a crucial factor in determining the reaction's feasibility. The phenoxy radical can be stabilized by resonance, and the phthalimidyl radical also exhibits some degree of stabilization.

Alternatively, heterolytic cleavage could result in a phenoxy anion and a phthalimidyl cation, or a phenoxide cation and a phthalimide anion. The latter is more likely due to the electron-withdrawing nature of the phthalimide group.

The presence of the bromine atom on the phenoxy group introduces another layer of reactivity. The C-Br bond can participate in various transition metal-catalyzed cross-coupling reactions, a common transformation for aryl bromides. The mechanism of these reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, typically involves the oxidative addition of the aryl bromide to a low-valent metal catalyst.

Photochemical and Electrochemical Behavior

The photochemical and electrochemical properties of this compound are dictated by its constituent functional groups, namely the phthalimide ring, the N-O bond, and the brominated aromatic ring.

Photochemical Behavior

The photochemical behavior of this compound is anticipated to be influenced by the photolability of the carbon-bromine bond in aryl halides and potentially the N-O bond. researchgate.net Upon absorption of ultraviolet (UV) light, aryl halides can undergo homolytic cleavage of the C-X bond to generate an aryl radical and a halogen atom. researchgate.net In this case, irradiation of this compound could lead to the formation of a 4-(isoindoline-1,3-dionoxy)phenyl radical and a bromine radical. These highly reactive radical intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or addition to unsaturated bonds.

The phthalimide moiety itself can also exhibit photochemical reactivity, although it is generally more stable. The N-O bond in related systems, such as N-alkoxyphthalimides, can also be susceptible to photochemical cleavage, generating alkoxy and phthalimidyl radicals. researchgate.net It is plausible that a similar N-O bond cleavage could occur in this compound upon irradiation, yielding a 4-bromophenoxy radical and a phthalimidyl radical. The relative quantum yields of C-Br versus N-O bond cleavage would depend on the specific wavelength of light used and the electronic properties of the excited state.

Studies on related N-aryl sulfoximines have shown that the nature of the N-aryl substituent can influence the quantum yield of photolysis reactions. nih.gov Electron-withdrawing groups on the N-aryl ring were found to increase the quantum yield of S-N bond cleavage. nih.gov By analogy, the electronic effects of the phthalimide group and the bromo substituent would play a role in the photochemical decomposition of this compound.

Electrochemical Behavior

The electrochemical behavior of N-oxyphthalimides has been studied, revealing that these compounds can undergo reduction leading to the cleavage of the N-O bond. researchgate.net Cyclic voltammetry studies on N-oxyphthalimide derivatives show that a one-electron reduction leads to the formation of a radical anion, which then fragments by breaking the N-O bond to produce a phthalimide anion and an oxy radical. researchgate.net

For this compound, a similar mechanism is expected. The initial electrochemical step would be the reversible one-electron reduction of the phthalimide moiety to form a radical anion. This intermediate would then undergo irreversible cleavage of the N-O bond to yield the phthalimide anion and a 4-bromophenoxy radical.

The reduction potential for this process would be influenced by the electronic nature of the substituents. The presence of the electron-withdrawing bromine atom on the phenoxy ring might make the initial reduction slightly more favorable compared to an unsubstituted phenoxy derivative.

Furthermore, the bromo-substituent itself can be electrochemically active. Aryl bromides can be reduced at negative potentials, leading to the cleavage of the C-Br bond and the formation of an aryl radical or carbanion. The relative potentials for the reduction of the phthalimide system and the C-Br bond would determine the selectivity of the electrochemical process. It is plausible that at sufficiently negative potentials, both the N-O and C-Br bonds could be cleaved.

Research on the electrochemical reduction of nitrogen has highlighted the importance of the electrode-electrolyte interface and the potential for complex reaction pathways. monash.eduresearchgate.net While not directly analogous, this work underscores the sensitivity of electrochemical processes to reaction conditions.

Advanced Applications in Materials Science and Organic Synthesis

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The isoindoline-1,3-dione moiety is a well-established building block in organic synthesis, often utilized for the introduction of a protected nitrogen atom. researchgate.net The Gabriel synthesis, a classic method for preparing primary amines, relies on the nucleophilic substitution of potassium phthalimide (B116566) with alkyl halides. In the context of 2-(4-Bromophenoxy)isoindoline-1,3-dione, the core structure can be seen as a precursor for more complex molecules. For instance, isoindoline-1,3-dione derivatives have been employed in the synthesis of compounds with significant biological activities, including those with analgesic and acetylcholinesterase inhibitory properties. mdpi.comresearchgate.net

The synthesis of various isoindoline-1,3-dione derivatives often involves the reaction of phthalic anhydride (B1165640) with a corresponding amine. nih.gov In the case of 2-(3-bromopropyl)isoindoline-1,3-dione, it serves as a key intermediate by reacting with other molecules, such as substituted hydroxybenzaldehydes, to form more complex structures. nih.gov The presence of the bromine atom on the phenoxy group of this compound offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which would allow for the attachment of a wide array of functional groups, further expanding its utility as a building block in the synthesis of elaborate molecular architectures.

Potential in Polymer Chemistry and Advanced Functional Materials

The rigid and planar structure of the isoindoline-1,3-dione unit makes it an attractive component for the development of high-performance polymers and advanced functional materials.

Monomer for Polymer Synthesis

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These polymers are typically synthesized through the polycondensation of aromatic dianhydrides and aromatic diamines. While direct polymerization of this compound has not been detailed in the available literature, a related monomer, (2-(4-vinylbenzyl)iso-indoline-1,3-dione), has been successfully used in polymerization-induced self-assembly (PISA) to create well-defined core-shell nanoparticles. rsc.org This suggests that with appropriate functionalization, this compound could potentially be adapted for use in polymerization reactions. The bromo-substituent could serve as a site for post-polymerization modification, allowing for the tuning of the polymer's properties.

Incorporation into Organic Semiconductors or Photovoltaic Materials

The electron-accepting nature of the isoindoline-1,3-dione core makes it a candidate for use in organic electronic materials. Although there is no specific data on the incorporation of this compound into organic semiconductors, studies on related structures are insightful. For example, isoindoline-1,3-dione has been used as a terminal acceptor group in conjunction with fullerene to create molecules with potential nonlinear optical properties, which are relevant for optoelectronic applications. While direct application in photovoltaics is not documented for this specific compound, the broader class of isoindoline-1,3-diones is of interest in materials science.

Applications in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and light-emitting devices. While there is no specific research demonstrating AIE properties for this compound, related isoindoline (B1297411) derivatives have been explored in this context. For example, a tetraphenylethene (TPE) derivative functionalized with a 1,3-indandione (B147059) group, a close structural relative, exhibits AIE behavior. bldpharm.com This suggests that the isoindoline-1,3-dione scaffold, when appropriately substituted to induce the AIE effect, could be a valuable component in the design of novel AIE-active materials.

Use in Sensor Development and Optoelectronic Devices

The potential for fluorescence and the electron-accepting properties of the isoindoline-1,3-dione core suggest that this compound could be a candidate for the development of chemical sensors and optoelectronic devices. For instance, a two-photon fluorescent probe based on a 4-hydroxyisoindoline-1,3-dione scaffold has been developed for the detection of peroxynitrite. mdpi.com This indicates that the isoindoline-1,3-dione framework can be functionalized to create highly specific and sensitive chemical sensors. Furthermore, theoretical studies on an isoindoline-1,3-dione-fullerene conjugate have shown potential for good electronic transfer and nonlinear optical activity, which are key characteristics for materials used in optoelectronic devices.

Catalytic Applications or as Ligands in Coordination Chemistry

The nitrogen and oxygen atoms of the imide group in this compound have the potential to coordinate with metal ions, making it a candidate for use as a ligand in coordination chemistry. While specific catalytic applications or coordination complexes of this compound are not documented, the broader class of isoindoline-based ligands has been studied. For example, chelates derived from 1,3-diiminoisoindoline, a related structure, have been used to synthesize metal complexes. ohiolink.edu Pyridine-based chelates incorporating isoindoline moieties have also been investigated for their coordination chemistry with metals like rhenium. ohiolink.edu These examples highlight the potential for isoindoline-1,3-dione derivatives to act as ligands, which could lead to the development of novel catalysts or functional coordination compounds.

Conclusion and Future Research Directions

Synthesis of Novel Analogs with Tunable Properties

A primary direction for future research is the strategic synthesis of novel analogs of 2-(4-bromophenoxy)isoindoline-1,3-dione to modulate its physicochemical and biological properties. The presence of the bromine atom on the phenoxy ring is a key site for diversification.

Cross-Coupling Reactions: The bromine atom is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, alkynyl, amino groups) at the 4-position of the phenoxy ring.

Modification of the Phthalimide (B116566) Core: The aromatic core of the phthalimide can be substituted with electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the entire molecule. Halogenation of the phthalimide ring, for instance, has been shown to enhance the biological activities of related compounds. researchgate.net

Systematic Library Generation: A systematic approach, creating a library of analogs with varied substituents on both the phenoxy and phthalimide rings, would be invaluable. nih.gov This library could then be screened for a range of activities, from anticancer and antimicrobial to applications in materials science. nih.govrsc.org

Below is a conceptual table of potential analogs and their target properties, illustrating the synthetic goals.

Proposed Analog Structure Synthetic Strategy Target Property/Application
2-(4'-Cyano-[1,1'-biphenyl]-4-yloxy)isoindoline-1,3-dioneSuzuki coupling of the parent compound with 4-cyanophenylboronic acid.Enhanced liquid crystalline properties, potential for organic electronics.
2-(4-(Diethylamino)phenoxy)isoindoline-1,3-dioneBuchwald-Hartwig amination with diethylamine.Increased water solubility, potential for enhanced bioavailability in drug candidates.
4,5,6,7-Tetrachloro-2-(4-bromophenoxy)isoindoline-1,3-dioneSynthesis from tetrachlorophthalic anhydride (B1165640) and 4-bromophenoxyamine.Increased lipophilicity, potential for enhanced antimicrobial or anticancer activity. researchgate.net
2-(4-(1H-Pyrazol-1-yl)phenoxy)isoindoline-1,3-dioneChan-Lam coupling with pyrazole.Introduction of a known pharmacophore to explore synergistic biological effects. researchgate.net

Comprehensive Understanding of Structure-Reactivity-Property Relationships

To guide the rational design of new analogs, a deep understanding of the relationship between the molecule's structure, its chemical reactivity, and its macroscopic properties is essential. nih.govnih.gov Future research should focus on elucidating these connections.

N-O Bond Chemistry: The N-O bond is a critical linkage in this molecule. Studies should investigate its stability under various conditions (pH, temperature, light) and its reactivity towards nucleophiles and radicals. This is crucial for understanding its potential as a precursor, for instance, in delivering phenoxy radicals or in Gabriel-type syntheses.

Influence of Substituents: A systematic study correlating the electronic nature of substituents on the phenoxy and phthalimide rings with the molecule's redox potential, spectroscopic properties, and biological activity would provide predictive models for designing new compounds with desired characteristics. researchgate.net For example, understanding how substituents affect the molecule's ability to interact with biological targets like enzymes or DNA is a key goal. nih.gov

Solid-State Properties: Investigation into the crystallography and solid-state packing of the parent compound and its analogs could reveal insights into polymorphism, which is critical for pharmaceutical development and materials science applications.

Exploration of Unconventional Applications Beyond Current Scope

While phthalimides are known for their biological activities, the unique structure of this compound suggests potential in less conventional areas. rsc.orgresearchgate.net

Agrochemicals: The N-O linkage is found in some commercial herbicides and pesticides. The parent compound and its analogs could be screened for activity as insecticides, fungicides, or herbicides. rsc.org

Polymer Science: The phthalimide moiety imparts thermal stability, and the bromo-phenoxy group can be used as a site for polymerization or as a flame-retardant additive. Research could explore the incorporation of this molecule into polymer backbones to create high-performance materials.

Organocatalysis: The electrophilic nature of the phthalimide carbonyls and the potential for the molecule to act as an oxidant could be explored in the context of developing new organocatalysts for organic transformations. organic-chemistry.org

Photoreactive Materials: The combination of aromatic rings suggests potential for photoresponsive behavior. nih.gov Investigating the photophysical properties and the effect of UV or visible light on the N-O bond could lead to applications in photopharmacology or photoresponsive materials.

Methodological Advancements in Characterization and Computational Studies

Advancements in analytical and computational methods will be crucial for accelerating research on this class of compounds.

Advanced Spectroscopy: Employing advanced 2D NMR techniques and solid-state NMR will provide a more detailed picture of the molecular structure and intermolecular interactions.

Computational Modeling: In silico studies, including Density Functional Theory (DFT) calculations, can predict reactivity, spectroscopic data, and potential biological interactions, thus guiding synthetic efforts. researchgate.net Molecular docking and dynamics simulations can screen libraries of virtual analogs against biological targets like acetylcholinesterase or various cancer-related enzymes, prioritizing the most promising candidates for synthesis. nih.gov

High-Throughput Screening: Developing and applying high-throughput screening assays for biological activity or material properties would enable the rapid evaluation of the synthetic libraries proposed in section 8.1.

Challenges and Opportunities in the Synthesis and Application

Future work must also address the inherent challenges while capitalizing on the opportunities presented by this molecular scaffold.

Area Challenges Opportunities
Synthesis The synthesis of the precursor, O-(4-bromophenyl)hydroxylamine, can be low-yielding or require harsh conditions. Achieving regioselective functionalization on the phthalimide ring can be difficult. researchgate.netThe modular nature of the synthesis allows for the creation of diverse libraries from readily available starting materials like phthalic anhydrides and substituted phenols. researchgate.net
Reactivity The N-O bond may have limited stability in certain biological or chemical environments, potentially leading to off-target effects or degradation.The labile N-O bond can be exploited for the controlled release of bioactive fragments (e.g., phenoxy radicals) or for use as a traceless linker in more complex syntheses.
Biological Applications The inherent hydrophobicity of the molecule may lead to poor aqueous solubility, limiting bioavailability and requiring formulation strategies. mdpi.comThe phthalimide scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. researchgate.net The bromine atom provides a vector for targeted modifications to improve potency and selectivity. researchgate.net
Material Applications Achieving desired long-range order for applications in electronics or liquid crystals may require extensive structural tuning.The high thermal stability of the phthalimide core and the reactivity of the bromine atom make it a promising building block for functional polymers and flame-retardant materials.

Roadmap for Future Academic Research

To systematically advance the understanding and application of this compound, a multi-phase research roadmap is proposed:

Phase 1: Foundational Chemistry (Year 1-2):

Optimize and scale up the synthesis of the parent compound and its key precursors.

Perform a comprehensive characterization (X-ray crystallography, detailed NMR, IR, MS).

Conduct initial computational studies (DFT) to understand its electronic structure and reactivity.

Investigate the stability and reactivity of the N-O bond under a range of chemical conditions.

Phase 2: Analog Synthesis and SAR (Year 2-4):

Synthesize focused libraries of analogs via cross-coupling reactions at the bromine site and by using substituted phthalic anhydrides.

Establish quantitative structure-activity relationships (QSAR) by correlating structural modifications with changes in physicochemical properties (e.g., solubility, logP, redox potential).

Perform initial biological screening of all new analogs for broad-spectrum anticancer and antimicrobial activity. nih.govnih.gov

Phase 3: Exploration of Novel Applications (Year 3-5):

Based on Phase 2 results, select promising candidates for more detailed biological mechanism-of-action studies (e.g., enzyme inhibition assays, cell cycle analysis). researchgate.net

Investigate the potential of the parent compound and select analogs in materials science, focusing on polymerization and thermal properties.

Screen for agrochemical activity and explore potential in organocatalysis or photochemistry.

Phase 4: Advanced Studies and Pre-application (Year 5+):

Optimize lead compounds from Phase 3 for a specific application (e.g., a lead anticancer agent or a functional polymer).

Conduct more advanced in silico studies, including molecular dynamics simulations of lead compounds with their biological targets. nih.gov

For promising drug candidates, initiate studies on metabolic stability and preliminary pharmacokinetic profiling.

This roadmap provides a structured approach to unlock the scientific and potentially commercial value of this compound and its derivatives, transforming it from a single compound into a versatile platform for chemical innovation.

Q & A

Q. What are the established synthetic routes for 2-(4-Bromophenoxy)isoindoline-1,3-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of isoindoline-1,3-dione can be prepared by reacting phthalimide precursors with brominated aryl/alkyl halides under basic conditions. demonstrates that 2-(4-Bromophenyl)isoindoline-1,3-dione (structurally analogous) was synthesized in 67–92% yield using optimized conditions (e.g., Cs₂CO₃ in DMF at 110°C for 18 hours) . Key factors affecting yield include:

  • Catalyst/base selection : Cs₂CO₃ enhances nucleophilicity compared to weaker bases.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency.
  • Temperature : Higher temperatures (110°C) accelerate substitution but may degrade sensitive intermediates.

Q. What analytical techniques are critical for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.6–8.1 ppm for bromophenoxy groups) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₉BrNO₃: calc. 326.98, observed 326.97) .
  • Thermal analysis : Melting point (78–142°C range for similar derivatives) and TGA assess stability .

Q. Physicochemical Properties

PropertyValue (Example)Method/Reference
LogP~1.73 (predicted)Experimental HPLC
Polar Surface Area54.45 ŲComputational
SolubilityLow in H₂O, high in DCMEmpirical testing

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen replacement) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Bromine substitution : Enhances lipophilicity and target binding (e.g., anticancer activity in phthalimide derivatives via Br-mediated hydrophobic interactions) .
  • Phenoxy vs. alkyl chains : Phenoxy groups improve π-π stacking with enzyme active sites (e.g., anti-acetylcholinesterase activity in 2-(aryl)isoindoline-1,3-diones) .
  • Halogen replacement : Fluorine analogs show higher metabolic stability but reduced potency compared to bromine .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Cell lines : MDA-MB-231 (breast cancer) and SKHep-1 (hepatoma) are validated models for phthalimide derivatives .
  • Assays :
    • MTT assay for IC₅₀ determination.
    • Apoptosis markers (caspase-3/7 activation).
    • Molecular docking to predict binding to 15-lipoxygenase-1 or proteasome targets .

Q. How can computational methods (e.g., DFT, molecular dynamics) optimize this compound’s design?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra (FT-IR) to guide synthesis .
  • Molecular docking : Identify binding poses with enzymes like acetylcholinesterase (PDB ID: 4EY7) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity (e.g., blood-brain barrier penetration for CNS applications) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed serum concentration).
  • Metabolite profiling : LC-MS to identify active vs. inactive metabolites .
  • Target deconvolution : CRISPR-Cas9 screening to confirm mechanism-of-action .

Methodological Challenges

Q. How can regioselectivity issues in synthesis be addressed?

  • Directing groups : Use ortho-bromo substituents to guide coupling reactions.
  • Microwave-assisted synthesis : Reduces side reactions (e.g., used controlled heating for 18 hours) .

Q. What advanced NMR techniques elucidate dynamic molecular behavior?

  • NOESY : Detects spatial proximity of bromophenoxy and isoindoline protons.
  • Variable-temperature NMR : Monitors conformational changes (e.g., tracked alkyne coupling in CDCl₃ at 298 K) .

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